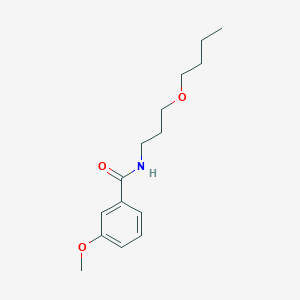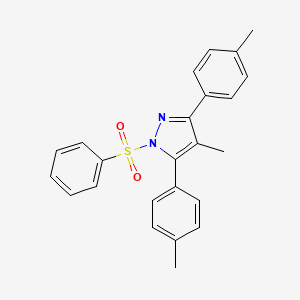![molecular formula C22H27N5OS B4702045 N-1-adamantyl-2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4702045.png)
N-1-adamantyl-2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Overview
Description
N-1-adamantyl-2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, commonly known as AD4, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AD4 is a thioacetamide derivative that has been synthesized and studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of AD4 involves its interaction with various cellular targets. AD4 has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation. Additionally, AD4 can induce the production of reactive oxygen species (ROS) and activate the mitochondrial apoptotic pathway, leading to cell death.
Biochemical and Physiological Effects:
AD4 has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, AD4 has been shown to have anti-inflammatory and anti-oxidant effects. AD4 can also modulate the activity of various enzymes and transcription factors, leading to changes in gene expression and cellular function.
Advantages and Limitations for Lab Experiments
One advantage of using AD4 in lab experiments is its specificity towards certain cellular targets, which can allow for targeted therapeutic interventions. Additionally, AD4 has a relatively low toxicity profile and can be administered orally. However, one limitation of AD4 is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several potential future directions for AD4 research. One area of interest is the development of AD4 analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of AD4 and its potential therapeutic applications in various fields of research. Finally, clinical trials are needed to evaluate the safety and efficacy of AD4 in humans.
Conclusion:
In conclusion, N-1-adamantyl-2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, or AD4, is a thioacetamide derivative that has been studied for its potential therapeutic applications. AD4 has been shown to have anti-cancer, neuroprotective, anti-inflammatory, and anti-oxidant properties, and can modulate the activity of various cellular targets. While AD4 has some limitations, such as its poor solubility, it has several advantages that make it a promising candidate for further research and development.
Scientific Research Applications
AD4 has been studied for its potential therapeutic applications in various fields of research. One of the main areas of interest is its anti-cancer properties. Studies have shown that AD4 can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, AD4 has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(1-adamantyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5OS/c1-2-6-27-20(18-4-3-5-23-13-18)25-26-21(27)29-14-19(28)24-22-10-15-7-16(11-22)9-17(8-15)12-22/h2-5,13,15-17H,1,6-12,14H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGDNVINLYLWEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC23CC4CC(C2)CC(C4)C3)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[({3-[(methylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid](/img/structure/B4701965.png)
![1-[2-(2,3-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4701969.png)


![2-hydroxyethyl 2-amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B4701987.png)
![2-(3-fluorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4701992.png)
![N'-allyl-N-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid](/img/structure/B4701998.png)
![2-{[2-(4-pyridinyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4702000.png)
![N-(2,5-dimethylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4702023.png)

![N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenecarboxamide](/img/structure/B4702036.png)
![6-cyclopropyl-N-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4702048.png)

![2-{[5-(5-methyl-3-thienyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4702078.png)